4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine

Synthetic methodology Process chemistry Morpholine derivatisation

4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine (C₁₄H₂₀N₂O₅, exact mass 296.137 g/mol) is a synthetic morpholine derivative bearing a 2-methoxy-4-nitrophenoxy moiety connected via an n-propyl spacer to the morpholine nitrogen. It belongs to the class of N-substituted morpholines that serve as intermediates and tool compounds in medicinal chemistry, particularly in the context of kinase inhibitor precursor synthesis.

Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
Cat. No. B11059516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine
Molecular FormulaC14H20N2O5
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN2CCOCC2
InChIInChI=1S/C14H20N2O5/c1-19-14-11-12(16(17)18)3-4-13(14)21-8-2-5-15-6-9-20-10-7-15/h3-4,11H,2,5-10H2,1H3
InChIKeySFNZIMQTRGQWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine – Structural Identity & Initial Procurement Benchmark


4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine (C₁₄H₂₀N₂O₅, exact mass 296.137 g/mol) is a synthetic morpholine derivative bearing a 2-methoxy-4-nitrophenoxy moiety connected via an n-propyl spacer to the morpholine nitrogen [1]. It belongs to the class of N-substituted morpholines that serve as intermediates and tool compounds in medicinal chemistry, particularly in the context of kinase inhibitor precursor synthesis [2].

Why In‑Class Morpholine Analogs Cannot Replace 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine Without Re‑validation


Subtle variations in the aryl substitution pattern, linker length, and the nature of the saturated heterocycle each alter electronic distribution, conformational preferences, and lipophilicity, which collectively dictate intermolecular interactions with biological targets [1][2]. Replacing the 2-methoxy-4-nitro arrangement with a 4-nitro or 2-nitro isomer, swapping the propyl chain for an ethyl linker, or exchanging the morpholine ring for piperidine generates a distinct chemical entity whose reactivity, pharmacokinetic profile, and target engagement cannot be assumed identical without experimental confirmation .

Quantitative Differentiation Evidence for 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine


Optimised Etherification Yield Under Mild Conditions

The etherification of the isovanillic acid derivative with N-(3-chloropropyl)morpholine was achieved using Cs₂CO₃ in DMF under reflux for 7 h, giving an isolated yield of 89% for the penultimate intermediate that leads to the target compound [1]. While direct head‑to‑head yield comparisons across different substrates are not available in the same study, this value substantially exceeds the 50–75% yields typically reported for analogous morpholine N‑alkylations when using weaker bases or alternative conditions [2].

Synthetic methodology Process chemistry Morpholine derivatisation

One‑Pot Hydrolysis–Decarboxylation–Nitration Without Metal Catalysis

Compound 4 was formed from intermediate 3 via a tandem hydrolysis–decarboxylation–nitration sequence performed in one pot and in the absence of metal catalysts, generating the 2-methoxy-4-nitrophenoxy moiety regiospecifically at the former C‑1 position as confirmed by NOESY 1D NMR [1]. No comparative yield or purity data against traditional stepwise nitration is reported; however, the elimination of metal reagents and the reduction in unit operations present a qualitative process advantage [1].

Green chemistry One‑pot synthesis Nitroarene formation

2‑Methoxy‑4‑nitro Substitution Pattern: Distinct Electronic and Steric Profile

The 2‑methoxy‑4‑nitrophenoxy motif differs electronically from the 4‑nitrophenoxy and 2‑nitrophenoxy isomers: the methoxy group donates electron density via resonance, partially offsetting the nitro group’s withdrawal [1][2]. This modulates the reduction potential of the nitro group and alters the compound’s interaction with redox‑sensitive enzymes such as NQO1, for which the 4‑nitrophenoxy analog is a known mechanism‑based inhibitor [3]. No direct IC₅₀ or kinetic data for the target compound are available, but the structural differences are expected to translate into differential enzyme engagement.

Structure–activity relationship Electron‑withdrawing groups Lipophilicity modulation

Recommended Research & Industrial Application Scenarios for 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine


Precursor for Kinase‑Focused Chemical Libraries

The compound arises from the nitration of isovanillic acid derivatives, a pathway relevant to EGFR tyrosine kinase inhibitor intermediates [1]. Its morpholine‑propyl‑nitrophenoxy architecture can serve as a versatile scaffold for parallel synthesis of focused libraries targeting the quinazolinone class of kinase inhibitors.

Probe Molecule for NQO1‑Mediated Bioactivation Studies

Given the established role of 4‑nitrophenoxypropyl morpholines as NQO1 mechanism‑based inhibitors [2], the 2‑methoxy‑4‑nitro variant offers a tool to dissect the stereoelectronic requirements for NQO1 substrate recognition and reactive species generation, providing a distinct comparator to the 4‑nitro lead compound.

Building Block in Photocleavable Protecting Group Chemistry

The 2‑methoxy‑4‑nitrophenoxy moiety is structurally related to known photocleavable protecting groups (e.g., NPPOC derivatives) [3]. The propyl‑morpholine extension may impart favourable solubility and facilitate conjugation to biomolecules for light‑triggered release experiments.

Sourcing for Structure–Activity Relationship (SAR) Campaigns

The unique combination of electron‑donating (methoxy) and electron‑withdrawing (nitro) substituents on the phenoxy ring, together with the flexible propyl linker, makes the compound a valuable entry in SAR matrices exploring the effects of linker length, heterocycle variation (morpholine vs. piperidine), and aryl substitution on biological activity [1].

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